Z-PHE-ALA-OH
Overview
Description
Z-PHE-ALA-OH: N-Cbz-Phe-Ala or Z-L-phenylalanyl-L-alanine , is a dipeptide compound consisting of phenylalanine and alanine residues. It is commonly used in biochemical research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-PHE-ALA-OH typically involves the coupling of protected amino acids. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the peptide bond between the phenylalanine and alanine residues .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Z-PHE-ALA-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often use reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction can lead to the formation of reduced peptides .
Scientific Research Applications
Chemistry: Z-PHE-ALA-OH is used as a substrate in enzymatic studies to investigate the activity of proteases and peptidases. It serves as a model compound for studying peptide bond formation and cleavage .
Biology: In biological research, this compound is utilized to study protein-protein interactions and the mechanisms of enzyme catalysis. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: It is used to design and synthesize peptide-based inhibitors for various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is employed in the production of peptide-based materials and as a building block for the synthesis of complex peptides and proteins .
Mechanism of Action
The mechanism of action of Z-PHE-ALA-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The phenylalanine and alanine residues play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Z-PHE-OH: A similar compound with only the phenylalanine residue.
Z-PHE-LEU: A dipeptide consisting of phenylalanine and leucine residues.
Z-ARG-ARG-7-AMIDO-4-METHYLCOUMARIN HYDROCHLORIDE: A peptide substrate used in enzymatic studies.
Uniqueness: Z-PHE-ALA-OH is unique due to its specific combination of phenylalanine and alanine residues, which provides distinct biochemical properties. Its ability to act as a substrate for various enzymes and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .
Biological Activity
Z-Phe-Ala-OH, or Z-Phenylalanine-Alanine-OH, is a synthetic amino acid derivative characterized by its unique structure and biological activity. The compound features a benzyloxycarbonyl (Z) protecting group on the phenylalanine residue, which enhances its stability and reactivity in various biochemical applications. Its molecular formula is C10H13NO3, and it exists as a racemic mixture of L-Z-Phenylalanine and D-Z-Phenylalanine, contributing to its diverse biological properties.
Biological Activity
This compound exhibits several notable biological activities, particularly in enzyme inhibition and proteolytic contexts.
Enzyme Inhibition
Research has demonstrated that this compound acts as an effective inhibitor for certain enzymes. For instance, studies have shown that derivatives of this compound can inhibit proteases involved in various physiological processes. One significant study indicated that the dipeptide derivative Z-Phe-Ala-CH2F was a potent inhibitor of target enzymes, exhibiting a second-order rate constant significantly higher than other analogues . This suggests potential therapeutic applications in conditions where protease activity is dysregulated.
The mechanisms by which this compound exerts its biological effects include:
- Binding Affinities : The compound interacts with specific enzymes, affecting their catalytic activities.
- Immunosuppressive Effects : In vivo studies have shown that Z-Phe-Ala-FMK, a derivative of this compound, can suppress T cell activation and proliferation .
- Regulation of Physiological Processes : The compound may influence the degradation of bioactive peptides, such as angiotensin II, through interactions with neprilysin, a critical enzyme in peptide hydrolysis.
Case Studies
- Inhibition of Neprilysin : A study highlighted the interaction of Z-Phe-Leu-Ala-OH with neprilysin, emphasizing its role in degrading bioactive peptides. This interaction is crucial for understanding the compound's potential therapeutic implications in regulating peptide hormone levels.
- Immunosuppressive Properties : Research involving Z-Phe-Ala-FMK demonstrated significant immunosuppressive effects in animal models. It was found to inhibit T cell activation and proliferation induced by mitogens and interleukin-2 (IL-2), indicating its potential use in managing autoimmune conditions .
Comparative Analysis
The following table summarizes key characteristics and biological activities of various compounds related to this compound:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C10H13NO3 | Enzyme inhibition; immunosuppressive | Racemic mixture; benzyloxycarbonyl group |
Z-Phe-Leu-Ala-OH | C26H33N3O6 | Proteolytic activity; substrate for enzymes | Tripeptide structure enhancing interactions |
Z-Phe-Val-Ala-OH | C26H33N3O6 | Altered proteolytic properties | Valine substitution affects activity |
Applications
This compound has diverse applications across various fields:
- Biochemical Research : It serves as a substrate for studying enzyme kinetics and interactions.
- Pharmaceutical Development : Due to its inhibitory properties, it is investigated for potential drug development targeting specific proteases.
- Therapeutic Uses : Its immunosuppressive effects may lead to applications in treating autoimmune diseases or transplant rejection.
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJTXQOVOPDGHS-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167019 | |
Record name | N-Benzyloxycarbonylphenylalanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-00-9 | |
Record name | N-Benzyloxycarbonylphenylalanylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonylphenylalanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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